molecular formula C10H9N3O B12918221 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one CAS No. 57100-16-0

2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one

Cat. No.: B12918221
CAS No.: 57100-16-0
M. Wt: 187.20 g/mol
InChI Key: MCGYDKAPRZBLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a phthalazinone moiety annelated with a dihydroimidazole ring, forming a privileged scaffold for developing biologically active molecules . This compound serves as a key synthetic intermediate and pharmacophore in the exploration of novel therapeutic agents. The primary research value of this compound and its analogs lies in their potent anticancer activities. Derivatives based on the imidazo[2,1-a]phthalazine scaffold are investigated for their cytotoxic properties against various human tumor cell lines . Research indicates that such fused heterocyclic systems can act as anticancer antimetabolites, exhibiting remarkable in vitro growth inhibitory effects on solid tumors, including those of the lung, cervix, and breast . The compound's structural features allow for diverse chemical modifications, enabling researchers to optimize its pharmacokinetic properties and target selectivity . The exploration of this chemical space is vital for advancing the discovery of new small-molecule agents with improved efficacy and reduced toxicity for oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

57100-16-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3,5-dihydro-2H-imidazo[2,1-a]phthalazin-6-one

InChI

InChI=1S/C10H9N3O/c14-10-8-4-2-1-3-7(8)9-11-5-6-13(9)12-10/h1-4H,5-6H2,(H,12,14)

InChI Key

MCGYDKAPRZBLFV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at temperatures ranging from 200 to 250°C . This single-stage synthesis is efficient and yields the desired dihydroimidazo-compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2,3-dihydroimidazo[2,1-a]phthalazin-6(5H)-one exhibit significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo models, particularly in blood and breast cancers .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The structure-activity relationship studies suggest that modifications to the phthalazine core can enhance its antimicrobial efficacy .

Antidiabetic Effects

Recent investigations have revealed that this compound derivatives may possess antidiabetic properties. These compounds have been found to lower blood glucose levels in diabetic animal models, potentially through mechanisms involving insulin sensitization and enhancement of glucose uptake in peripheral tissues .

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound include:

  • Inhibition of Enzymes : Many derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, making these compounds valuable in cancer therapy .
  • Modulation of Signaling Pathways : The compound has been shown to influence various signaling pathways related to cell proliferation and survival, contributing to its antitumor and anti-inflammatory effects .

Case Study 1: Antitumor Efficacy

A study conducted on a series of phthalazine derivatives demonstrated that specific substitutions on the imidazo-phthalazine core significantly enhanced antitumor activity against HepG2 liver cancer cells. The MTT assay revealed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity

In a comparative study of various phthalazine derivatives against Staphylococcus aureus and Escherichia coli, several compounds showed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests that these derivatives could be developed into new antimicrobial agents for treating resistant bacterial infections .

Data Tables

ApplicationBiological ActivityReference
AntitumorCytotoxicity in cancer cell lines ,
AntimicrobialEffective against Gram-positive & negative bacteria ,
AntidiabeticBlood glucose reduction ,
Compound TypeTarget Enzyme/PathwayObserved EffectReference
PARP InhibitorsDNA RepairInduces apoptosis in cancer cells ,
Antimicrobial AgentsBacterial Cell WallInhibits growth of resistant strains ,

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cellular signaling and epigenetic regulation. By modulating these targets, the compound can exert antiproliferative effects on cancer cells and influence various biological processes.

Comparison with Similar Compounds

2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives

Key Features :

  • Fused imidazole-quinazoline core with substituents like morpholine or hydroxamate.
    Biological Activity :
  • Dual PI3K/HDAC inhibitors (e.g., compounds 12a–j) with IC50 values in the nanomolar range.
  • Antiproliferative activity against K562 (leukemia) and Hut78 (T-cell lymphoma) cell lines .
    Comparison :
  • The quinazoline ring in these derivatives occupies ATP-binding pockets in kinases, while the phthalazinone in the target compound may exhibit distinct binding due to its larger aromatic surface and ketone group.
  • Hydrophilic substituents (e.g., morpholine) enhance solubility, a feature adjustable in the phthalazinone scaffold via analogous substitutions .

2,3-Dihydroimidazo[2,1-b]oxazole Derivatives (e.g., Delamanid, OPC-67683)

Key Features :

  • Nitroimidazole-oxazole scaffold critical for anaerobic activation.
    Biological Activity :
  • Antitubercular agents targeting cell wall synthesis (MIC: 0.006–0.024 µg/mL for delamanid).
  • Comparison:
  • The nitro group in oxazole derivatives is absent in the phthalazinone compound, suggesting divergent mechanisms.
  • The phthalazinone’s ketone may offer redox stability advantages over nitro groups, which are prone to metabolic activation .

3,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one (dpp Derivatives)

Key Features :

  • Tricyclic system with hydrogen-bond donor/acceptor sites. Biological Activity:
  • JAK inhibitors (e.g., dpp15(s) ) with predicted IC50 values <10 nM.
  • CoMFA/CoMSIA models highlight steric and electrostatic interactions critical for kinase inhibition .
    Comparison :
  • The phthalazinone’s planar structure may limit JAK selectivity compared to the dpp scaffold’s pyrrolopyridine flexibility.
  • Substitution at the phthalazinone C5 position could mimic the hydrogen-bonding patterns observed in dpp derivatives .

2,3-Dihydroimidazo[2,1-a]isoquinolines (e.g., SDZ 62-434)

Key Features :

  • Isoquinoline fusion with a fluorophenyl substituent. Biological Activity:
  • Antitumor activity surpassing edelfosine in vitro and in vivo.
  • SAR: Piperidinomethyl groups enhance cellular uptake . Comparison:
  • The phthalazinone’s ketone may improve solubility over isoquinoline’s lipophilic core.
  • Fluorophenyl substituents (as in ) could be incorporated into the phthalazinone scaffold to optimize bioavailability .

2,3-Dihydroimidazo[2,1-b]thiazole Derivatives

Key Features :

  • Thiazole sulfur atom contributing to electron delocalization.
    Biological Activity :
  • Anti-inflammatory effects via p38 MAPK inhibition (e.g., SK&F 86002).
  • Limited clinical progression due to toxicity . Comparison:
  • Replacement of thiazole with phthalazinone may reduce off-target interactions.
  • The ketone group could stabilize hydrogen bonds with inflammatory kinases .

Structural and Activity Comparison Table

Compound Class Core Structure Key Substituents Biological Target Activity Data Advantages Over Target Compound Limitations vs. Target Compound References
Dihydroimidazo[1,2-c]quinazoline Imidazo-quinazoline Morpholine, hydroxamate PI3K/HDAC IC50 < 100 nM Established dual inhibition Smaller aromatic system
Dihydroimidazo[2,1-b]oxazole Imidazo-oxazole + nitro Nitro, trifluoromethoxy Mycobacterial enzymes MIC: 0.006–0.024 µg/mL Proven clinical efficacy Mutagenicity risk
dpp Derivatives Tricyclic pyrrolopyridine Hydrogen-bond donors JAK1/2/3 Predicted IC50 <10 nM Flexible kinase interaction Synthetic complexity
Dihydroimidazo[2,1-a]isoquinoline Imidazo-isoquinoline Fluorophenyl, piperidinyl Tumor cell membranes Superior to edelfosine Enhanced lipophilicity Potential toxicity
Dihydroimidazo[2,1-b]thiazole Imidazo-thiazole Sulfinyl, tert-butyl p38 MAPK Inhibits IL-1 production Sulfur enhances bioavailability Toxicity in clinical trials

Biological Activity

2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and phthalazine ring system. This unique structural arrangement contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized phthalazinone derivatives against several cancer cell lines including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma). The compound exhibited IC50 values ranging from 17.39 µM to 22.19 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The mechanism of action involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. For instance, compounds derived from this scaffold showed higher cytotoxicity than doxorubicin in various assays .

Antimicrobial Activity

The compound also shows promising antimicrobial properties.

Research Findings

  • Bacterial Inhibition : In vitro studies have shown that derivatives can inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.08 μg/mL against resistant strains like MRSA .
  • Antioxidant Properties : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing moderate activity which may contribute to its overall therapeutic efficacy against oxidative stress-related diseases .

Pharmacological Applications

The biological activities of this compound extend into various therapeutic areas:

Activity Details
Anticancer Significant cytotoxicity against multiple cancer cell lines with IC50 values in low micromolar range.
Antimicrobial Effective against resistant bacterial strains; MIC values indicate strong antibacterial properties.
Antioxidant Moderate scavenging activity against free radicals; potential for reducing oxidative stress.

Q & A

Q. What are the primary synthetic strategies for preparing 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one derivatives?

The synthesis typically involves multi-step reactions starting from benzofuran or imidazo[2,1-a]phthalazine precursors. Common methods include cyclization under controlled conditions using catalysts (e.g., KMnO₄ for oxidation) and solvents like DMSO. For example, radical cascade alkylation/cyclization using Hantzsch esters under visible-light photoredox conditions enables efficient synthesis of alkylated derivatives . Industrial-scale synthesis may employ continuous flow systems to optimize yield and purity .

Q. How are structural features of this compound correlated with its biological activity?

The fused benzofuran and imidazo[2,1-a]phthalazine moieties contribute to its unique electronic and steric properties. Hydrogen bond donors/acceptors and hydrophobic regions in the scaffold are critical for interactions with biological targets like JAK kinases. Substituents at the R1 and R2 positions (e.g., ethyl vs. methyl groups) significantly modulate inhibitory activity, as shown in JAK3 inhibition studies .

Q. What in vitro assays are commonly used to evaluate its pharmacological potential?

Anticancer activity is assessed via antiproliferative assays (e.g., against K562 leukemia cells), while JAK inhibition is measured using enzymatic IC₅₀ determinations. Anticonvulsant activity is evaluated via maximal electroshock (MES) and rotarod neurotoxicity tests in rodent models . ADMET predictions (e.g., plasma protein binding <90%) are used to prioritize compounds for further study .

Advanced Research Questions

Q. How can 3D-QSAR models enhance the design of derivatives with improved JAK inhibition?

CoMFA and CoMSIA models analyze steric, electrostatic, and hydrogen-bonding fields to predict activity. For JAK3 inhibitors, contour maps reveal that steric bulk at R1 (e.g., ethyl groups) and hydrogen bond acceptors at R2 enhance activity. A Q² > 0.3 and R² > 0.6 validate model robustness, with PLS analysis guiding descriptor selection .

Q. What challenges arise in molecular docking studies of this compound with JAK isoforms?

Ligand flexibility and protein conformational changes complicate docking accuracy. For JAK1, discrepancies between docking scores and IC₅₀ values (e.g., high scores but low activity for dpp1) suggest the need for MD simulations to account for dynamic interactions. Software like SYBYL-X and force fields (TRIPOS) are used for alignment and scoring .

Q. How can multi-targeted inhibitors (e.g., PI3K/HDAC dual inhibitors) be rationally designed from this scaffold?

Structural hybridization integrates pharmacophores for dual activity. For example, introducing hydroxamic acid moieties enables HDAC inhibition, while optimizing substituents at the imidazo ring enhances PI3K affinity. Compounds like 12a–j show nanomolar IC₅₀ against both targets in cellular assays .

Q. What statistical parameters ensure the reliability of 2D-QSAR models for anti-inflammatory activity?

Genetic Algorithm-MLR models require R² > 0.85, Q² > 0.5, and low residuals (<0.4). For JAK3 inhibitors, descriptors like polar surface area and logP are critical, with cross-validation (Y-randomization) confirming model non-randomness .

Q. How do in vitro and in vivo efficacy profiles diverge, and how can this be addressed?

Poor bioavailability due to high logP (>5) or metabolic instability often limits in vivo translation. Prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle formulations can improve pharmacokinetics. In vivo MES tests for anticonvulsants require balancing ED₅₀ and neurotoxicity indices .

Q. What role does the applicability domain (AD) play in QSAR model validation?

AD defines the chemical space where predictions are reliable. For JAK2 inhibitors, compounds falling outside the AD (e.g., novel substituents not in the training set) may show high prediction errors. Leveraging PCA or Euclidean distance metrics ensures new derivatives remain within model boundaries .

Q. How do radical-based synthesis methods compare to traditional routes in yield and scalability?

Visible-light-promoted decarboxylative cyclization in water achieves 48–78% yields under mild conditions, avoiding toxic metals. Traditional methods using Ag catalysts (e.g., for phosphorylated derivatives) offer higher yields (>80%) but require harsh conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.